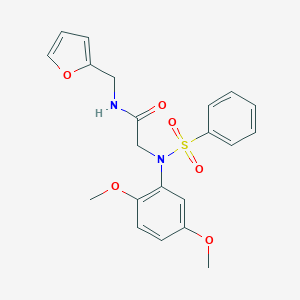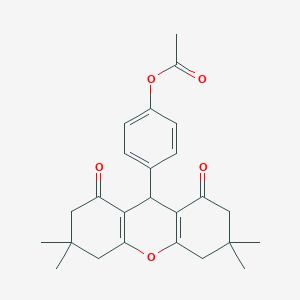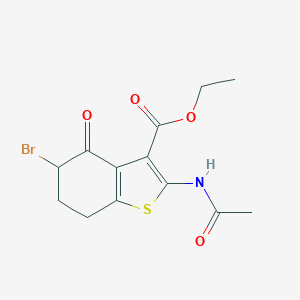![molecular formula C17H22N8O2 B387431 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine](/img/structure/B387431.png)
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Morpholine Groups: The morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of Pyridine Ring: The pyridine ring is attached via a condensation reaction with an appropriate aldehyde or ketone, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification methods such as crystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 1,3,5-triazine-based hydroximic acids and bis-morpholino triazines share structural similarities.
Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine-based ligands and inhibitors.
Uniqueness
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine is unique due to the combination of morpholine and pyridine rings within the triazine core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H22N8O2 |
|---|---|
Poids moléculaire |
370.4g/mol |
Nom IUPAC |
4,6-dimorpholin-4-yl-N-[(Z)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N8O2/c1-2-4-18-14(3-1)13-19-23-15-20-16(24-5-9-26-10-6-24)22-17(21-15)25-7-11-27-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13- |
Clé InChI |
YYDUTROASVFJMN-UYRXBGFRSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4 |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=N3)N4CCOCC4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzylideneamino)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387350.png)

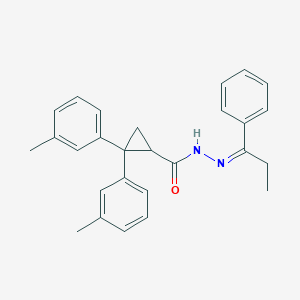
![7-[(4-Bromoanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387358.png)
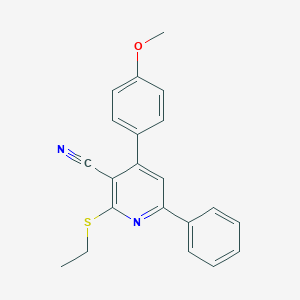
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B387360.png)

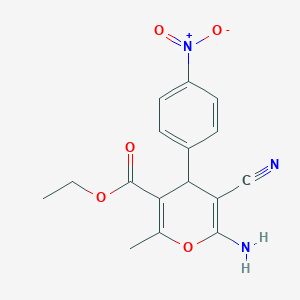
![Ethyl 2-[(2-thiocyanatoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387365.png)
![2-[4-({4-nitrophenyl}sulfanyl)phenyl]-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B387366.png)

